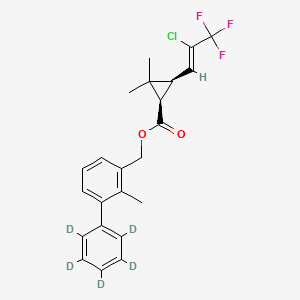

(rac-cis)-Z-Bifenthrin-d5

Description

Significance of Isotopic Labeling in Environmental and Biological Chemistry Research

Isotopic labeling is a technique that involves the replacement of one or more atoms of a molecule with an isotope of the same element. wikipedia.org In the context of environmental and biological chemistry, stable isotope labeling, which utilizes non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is of particular importance. acanthusresearch.com This method allows scientists to create compounds that are chemically identical to the substance being studied but have a greater mass. acanthusresearch.com

The primary advantage of using stable isotope-labeled compounds, such as deuterated standards, is their function as ideal internal standards for analytical techniques like mass spectrometry (MS) and chromatography. acanthusresearch.compubcompare.ai When added to a sample, these standards behave almost identically to the unlabeled analyte of interest during extraction, cleanup, and analysis. acanthusresearch.com However, due to their mass difference, they can be distinguished by the detector. wikipedia.org This allows for highly accurate quantification through a method known as isotope dilution analysis (IDA). nih.gov

The use of deuterated internal standards significantly improves the precision and accuracy of analytical measurements by compensating for variations in sample preparation and instrumental response. pubcompare.aiclearsynth.com It helps to correct for matrix effects, where other compounds in a complex sample can interfere with the analysis, ensuring that the measurements are robust and reliable. clearsynth.com This is crucial for tracking the fate, metabolism, and distribution of chemicals in environmental systems and biological organisms. creative-proteomics.comnih.govnih.gov

Overview of Pyrethroid Insecticides: Stereochemistry and Environmental Considerations

Pyrethroid insecticides are synthetic derivatives of pyrethrins, which are natural insecticides extracted from chrysanthemum flowers. nih.gov They are widely used in agriculture and residential settings to control a broad spectrum of insect pests. nih.govherts.ac.uk Pyrethroids are classified into two types, Type I and Type II, based on their chemical structure and mode of action, which involves disrupting the function of sodium channels in the nervous system of insects. researchgate.net Bifenthrin (B131952) is a Type I pyrethroid.

A key aspect of pyrethroid chemistry is stereochemistry, as many pyrethroids have multiple chiral centers, leading to the existence of various stereoisomers. nih.gov These isomers can exhibit different biological activities and degradation rates. For instance, bifenthrin itself is a chiral molecule and is typically used as a mixture of isomers. herts.ac.uk The specific arrangement of atoms in three-dimensional space can significantly influence the insecticide's efficacy and its environmental impact.

From an environmental perspective, pyrethroids are known for their high toxicity to fish and aquatic invertebrates, even at low concentrations. researchgate.netcaymanchem.com Although they generally show lower toxicity to mammals and birds, their widespread use has raised concerns about their potential effects on non-target organisms and aquatic ecosystems. researchgate.netresearchgate.net Pyrethroids have low water solubility and a tendency to bind to soil and sediment particles, which affects their transport and persistence in the environment. herts.ac.uk Understanding the environmental fate of these compounds is critical for assessing their ecological risk. nih.govresearchgate.net

Role of (rac-cis)-Z-Bifenthrin-d5 as a Stable Isotope-Labeled Analytical Standard

This compound is a deuterated form of the insecticide bifenthrin, specifically designed for use as a stable isotope-labeled internal standard. caymanchem.comlgcstandards.com The "d5" in its name indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com This labeling provides the necessary mass shift for it to be distinguished from native bifenthrin in mass spectrometric analyses.

The primary role of this compound is to improve the accuracy and reliability of methods for quantifying bifenthrin residues in various environmental and biological samples. In a typical analytical workflow, a known amount of the deuterated standard is added to a sample before it is processed. This is a core principle of the isotope dilution mass spectrometry (IDMS) technique, which is considered a high-quality method for chemical analysis. nih.govnih.gov

Because this compound has nearly identical chemical and physical properties to the non-labeled bifenthrin, it experiences the same losses during sample extraction and cleanup. By measuring the ratio of the native analyte to the labeled standard in the final extract, analysts can accurately calculate the initial concentration of bifenthrin in the sample, regardless of variations in recovery. nih.gov This approach is crucial for obtaining high-quality data in studies monitoring pesticide levels in water, soil, food products, and biological tissues. usgs.govwur.nl The use of such standards is essential for regulatory monitoring and academic research focused on the environmental fate and ecotoxicology of pyrethroid insecticides. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Synonyms | (1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1'-biphenyl]-3-yl-d5)methyl Ester | lgcstandards.com |

| Molecular Formula | C₂₃H₁₇D₅ClF₃O₂ | lgcstandards.com |

| Primary Use | Stable Isotope-Labeled Analytical Standard | caymanchem.comlgcstandards.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | caymanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H22ClF3O2 |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1/i4D,5D,6D,8D,9D |

InChI Key |

OMFRMAHOUUJSGP-OKWLEVHWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |

Origin of Product |

United States |

Synthesis and Isomeric Characterization of Deuterated Bifenthrin Analogues

Synthetic Methodologies for Site-Specific Deuteration of Bifenthrin (B131952) Analogues

The synthesis of (rac-cis)-Z-Bifenthrin-d5 involves the introduction of five deuterium (B1214612) atoms onto the biphenyl (B1667301) moiety of the molecule. While specific proprietary synthesis methods are not always published in detail, a plausible and common strategy involves a multi-step process. This process begins with the synthesis of a deuterated precursor, which is then coupled with the non-deuterated acid chloride portion of the molecule.

A likely synthetic pathway would start with a commercially available deuterated benzene (B151609) (benzene-d6). This would undergo a Friedel-Crafts acylation or a similar reaction to introduce a functional group that can be converted to a methyl group, followed by reactions to build the second phenyl ring. A more direct approach might involve the coupling of a deuterated phenylboronic acid with a suitable bromotoluene derivative via a Suzuki coupling reaction to form the d5-labeled 2-methylbiphenyl (B165360) precursor. This deuterated biphenyl intermediate would then be functionalized to create the alcohol, (2-methyl[1,1'-biphenyl-d5]-3-yl)methanol.

The final key step is the esterification of this deuterated alcohol with the acid chloride of the cyclopropane (B1198618) ring system, (1R,3R)-rel-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarbonyl chloride. This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, yields the final product, this compound. researchgate.net The "rac-cis" designation indicates a racemic mixture of the (1R, 3R) and (1S, 3S) enantiomers with a cis configuration at the cyclopropane ring.

Plausible Synthetic Steps:

Synthesis of d5-Biphenyl Precursor: Coupling of a deuterated phenyl Grignard reagent or boronic acid with a corresponding halogenated toluene (B28343) derivative.

Functionalization: Conversion of the biphenyl precursor to (2-methyl[1,1'-biphenyl-d5]-3-yl)methanol.

Esterification: Reaction of the deuterated alcohol with (1R,3R)-rel-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarbonyl chloride.

Purification: Removal of unreacted starting materials and byproducts, typically using column chromatography.

Chromatographic Techniques for Stereoisomeric Resolution and Purity Assessment of Deuterated Compounds

The isomeric purity of this compound is critical for its use as an analytical standard. Bifenthrin has two chiral centers in the cyclopropane ring, leading to the possibility of four stereoisomers. Commercial bifenthrin is primarily the Z-cis isomer pair of enantiomers. Chromatographic methods are essential for separating these stereoisomers and confirming the purity of the deuterated analogue.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of bifenthrin. lawdata.com.tw Studies have demonstrated successful separation using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. researchgate.net The nearly identical physical properties of the deuterated and non-deuterated compounds mean that methods developed for bifenthrin are directly applicable to its d5 analogue. lawdata.com.tw

Capillary Electrophoresis (CE): Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has also been successfully developed for the enantiomeric separation of cis-bifenthrin. This technique utilizes cyclodextrins as chiral selectors to achieve separation of the enantiomers in under 10 minutes with high resolution. nih.gov

Below is a table summarizing typical chromatographic conditions for bifenthrin analysis, which are applicable to its deuterated standard.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| Chiral HPLC | Sumichiral OA-2500-I (5 µm) | n-hexane/isopropanol/methanol (99.8/0.06/0.14) | UV | Enantiomeric Separation | lawdata.com.tw |

| Chiral HPLC | Chiralpak® IF-3 (amylose-based) | Methanol / Ammonium (B1175870) Acetate | UV (220 nm) | Enantiomeric Separation | researchgate.net |

| GC-MS | DB-5 type capillary column | Helium | Mass Spectrometry (NCI) | Purity and Quantification | acs.org |

| CD-MEKC | Fused Silica Capillary | 100 mM Sodium Cholate, 20 mM Heptakis(2,3,6-tri-O-methyl)-β-CD | UV | Enantiomeric Separation | nih.gov |

Spectroscopic Methods for Structural Elucidation and Deuterium Labeling Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure, the location of the deuterium labels, and the isotopic purity of this compound.

Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium. When analyzed by GC-MS or LC-MS/MS, the molecular ion ([M]+) or a characteristic adduct ion (e.g., [M+NH₄]⁺) of this compound will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than that of the unlabeled bifenthrin. nih.gov For example, under positive electrospray ionization, bifenthrin often forms an ammonium adduct [M+NH₄]⁺ at m/z 440.2; the corresponding d5-analogue would be observed at m/z 445.2. nih.gov Fragmentation patterns can further confirm the location of the deuterium atoms on the biphenyl ring, as fragments containing this ring will retain the mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring would be absent or significantly diminished. This provides direct evidence of the site-specific nature of the deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence and location.

¹³C NMR (Carbon NMR): The carbon signals for the deuterated positions on the biphenyl ring would show coupling to deuterium (C-D coupling) and a characteristic triplet-like pattern (for a CD group), which is different from the doublet seen for C-H coupling.

The combination of these spectroscopic methods provides unambiguous confirmation of the structure and successful isotopic labeling of this compound, ensuring its reliability as an internal standard.

| Technique | Compound | Observed Ion (m/z) / Feature | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LC-MS/MS | Bifenthrin | [M+NH₄]⁺ at 440.2 | Molecular mass confirmation (non-labeled) | nih.gov | | LC-MS/MS | this compound | [M+NH₄]⁺ at ~445 | Confirmation of 5 deuterium atoms | lgcstandards.comsigmaaldrich.com | | ¹H NMR | this compound | Absence of aromatic signals from one phenyl ring | Confirms deuteration on the biphenyl moiety | General Spectroscopic Principle | | MS Fragmentation | this compound | Fragment ions containing the biphenyl-d5 group show a +5 Da shift | Confirms location of deuterium labels | General Spectroscopic Principle |

Advanced Analytical Methodologies Employing Rac Cis Z Bifenthrin D5

Development and Validation of Quantitative Analytical Methods for Bifenthrin (B131952) Residues

The development of sensitive and reliable analytical methods is essential for the determination of bifenthrin residues in complex samples. These methods often require extensive validation to ensure the accuracy and precision of the results.

(rac-cis)-Z-Bifenthrin-d5 is intended for use as an internal standard for the quantification of bifenthrin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com The strategic incorporation of five deuterium (B1214612) atoms into the bifenthrin structure creates a stable isotope-labeled version that is chemically similar to the parent compound but has a distinct mass-to-charge ratio (m/z). vulcanchem.comvulcanchem.com This mass difference allows the mass spectrometer to differentiate between the analyte (bifenthrin) and the internal standard. vulcanchem.com

The validation of analytical methods is a critical step to ensure that the method is fit for its intended purpose. For methods employing this compound, validation protocols typically assess several key parameters to establish accuracy and precision. thepharmajournal.comresearchgate.net

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve with a series of standards and determining the correlation coefficient (R²), which should ideally be ≥ 0.99. thepharmajournal.comresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage recovery of the analyte spiked into a blank matrix at different concentration levels. Acceptable recovery ranges are typically between 70% and 120%. chromatographyonline.comthepharmajournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of ≤ 20% is generally considered acceptable. thepharmajournal.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. thepharmajournal.com For bifenthrin analysis in soil, a method LOQ of 0.01 µg g⁻¹ has been reported. thepharmajournal.com In the analysis of Chinese chives using LC-MS/MS, an LOQ of 0.005 mg/kg was achieved. nih.gov

The use of matrix-matched calibration curves, where standards are prepared in a blank matrix extract, is a common practice to further mitigate matrix effects, especially when an isotopically labeled internal standard is not available for every analyte in a multi-residue method. thepharmajournal.com

| Validation Parameter | Typical Acceptance Criteria | Research Finding Example |

| Linearity (R²) | ≥ 0.99 | A study on bifenthrin in soil demonstrated R² ≥ 0.99. thepharmajournal.com |

| Accuracy (Recovery) | 70% - 120% | Recoveries for bifenthrin in various soils ranged from 81.71% to 119.03%. thepharmajournal.com |

| Precision (RSD) | ≤ 20% | The RSD for bifenthrin analysis in different soils was between 5.28% and 18.26%. thepharmajournal.com |

| Limit of Quantification (LOQ) | Method- and matrix-dependent | An LOQ of 0.01 µg g⁻¹ was established for bifenthrin in soil. thepharmajournal.com |

Applications in Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of semi-volatile compounds like bifenthrin. The use of this compound as an internal standard is well-established in GC-MS/MS methods for the determination of bifenthrin residues in various matrices, including water and sediment. usgs.gov

Bifenthrin exists as a mixture of isomers, and the separation of these isomers can be important for accurate quantification and toxicological assessment. While GC is a primary technique for bifenthrin analysis, achieving baseline separation of its isomers can be challenging.

Optimization of GC parameters is crucial for achieving good chromatographic resolution and peak shape. Key parameters that are often optimized include:

GC Column: The choice of the stationary phase is critical. A DB-1 or a 5% phenyl-arylene capillary column is often used for pyrethroid analysis. jfda-online.comchromatographyonline.comtsijournals.com

Injector Temperature and Mode: A splitless injection is commonly used to enhance sensitivity. jfda-online.com The injector temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes based on their boiling points and interaction with the stationary phase.

Carrier Gas Flow Rate: Helium is typically used as the carrier gas, and its flow rate is optimized for the best separation efficiency. jfda-online.com

For the specific separation of bifenthrin enantiomers, chiral high-performance liquid chromatography (HPLC) has been shown to be effective. jfda-online.com A study successfully separated the enantiomers using a Sumichiral OA-2500-I chiral column. jfda-online.com While this is an HPLC application, it highlights the importance of considering the isomeric composition of bifenthrin in analytical methods. Further research into chiral GC columns could provide a direct method for enantiomeric separation by GC-MS.

In tandem mass spectrometry (MS/MS), a precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity, reducing interferences from the sample matrix.

For bifenthrin, the molecular ion is often not observed in electron ionization (EI). Instead, characteristic fragment ions are used as precursor ions for MS/MS analysis. The most common fragment ions for bifenthrin are m/z 181 and m/z 166. researchgate.netmdpi.com The selection of quantifier and qualifier ions is essential for confident identification and quantification.

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) |

| Bifenthrin | 181.05 | 153.05 | 166.05 | 6 / 15 |

| Bifenthrin | 440.1 ([M+NH₄]⁺) | 181 | 166.2 | 41 / 10 |

| Bifenthrin | 440.2 ([M+NH₄]⁺) | 181.2 | - | -15 |

Note: The precursor ion can vary depending on the ionization technique (e.g., EI in GC-MS vs. ESI in LC-MS). The table includes examples from both.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly popular technique for pesticide residue analysis, including for pyrethroids like bifenthrin. mdpi.com It is particularly advantageous for analyzing less volatile or thermally labile compounds. The use of this compound or other deuterated analogs as internal standards is crucial in LC-MS/MS to compensate for significant matrix effects, such as ion suppression, which are common in complex samples. vulcanchem.comspectroscopyonline.com

In LC-MS/MS analysis of bifenthrin, electrospray ionization (ESI) is a common ionization source. mdpi.com Studies have shown that bifenthrin can ionize as an ammonium (B1175870) adduct, [M+NH₄]⁺, in the positive ion mode. nih.gov The optimization of mobile phase composition is critical for achieving good ionization and chromatographic separation. For example, a mobile phase of methanol/water with ammonium formate (B1220265) has been shown to provide a symmetrical peak shape and a higher response for bifenthrin compared to acetonitrile (B52724)/water. mdpi.com

LC-MS/MS methods utilizing deuterated internal standards have been successfully developed and validated for the quantification of bifenthrin in a variety of matrices, including honeybees, Chinese chives, and cannabis products. spectroscopyonline.comnih.govmdpi.com These methods demonstrate high sensitivity, with detection limits often in the low µg/kg range, and have proven to be robust and reliable for routine monitoring. vulcanchem.comnih.gov

Development of LC Separation Conditions for Complex Matrices

The development of effective Liquid Chromatography (LC) separation conditions is fundamental for accurately analyzing bifenthrin and its deuterated internal standard, this compound, particularly in intricate matrices like soil, agricultural products, and water. The goal is to achieve adequate separation of the target analyte from matrix components that could interfere with detection and quantification.

Researchers have developed various LC methods tailored to specific needs. For instance, the separation of bifenthrin's enantiomers has been successfully achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column. jfda-online.com A mobile phase consisting of n-hexane, isopropanol, and ethanol (B145695) (99.8/0.06/0.14) allowed for the baseline separation of the two enantiomers within 20 minutes. jfda-online.com

For general residue analysis, reverse-phase (RP) HPLC methods are common. One such method utilizes a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically replaced with a volatile alternative like formic acid to ensure compatibility. sielc.com

To handle complex samples and improve efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed. One study focusing on minimizing matrix effects in chives used a UHPLC system with a gradient mobile phase. nih.gov The gradient started with 30% mobile phase B (acetonitrile), increased to 98%, and then returned to the initial conditions, with a total run time of 13 minutes. nih.gov Notably, to enhance the ionization efficiency of bifenthrin, which can be challenging, ammonium formate was added to the mobile phases to promote the formation of an ammonium adduct. nih.gov The separation of similar pyrethroid isomers, such as cis- and trans-permethrin, has also been shown to be achievable with complete baseline separation using LC, highlighting the technique's capability for resolving structurally similar compounds. sciex.com

Table 1: Examples of LC Separation Conditions for Bifenthrin Analysis

| Parameter | Method 1 (Chiral Separation) jfda-online.com | Method 2 (UHPLC-MS/MS) nih.gov |

|---|---|---|

| Chromatography | HPLC | UHPLC |

| Column | Sumichiral OA-2500-I | Not specified |

| Mobile Phase | n-hexane/isopropanol/ethanol (99.8/0.06/0.14) | A: Water + Ammonium Formate B: Acetonitrile + Ammonium Formate | | Flow Rate | 1.0 mL/min | 0.2 mL/min | | Run Time | ~20 minutes | 13 minutes | | Injection Volume | 20 µL | 5 µL | | Column Temperature | Not specified | 40 °C |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations

The choice of ionization source is critical when coupling liquid chromatography with mass spectrometry for pesticide analysis. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are widely used, but their effectiveness can vary depending on the analyte's chemical properties. nih.govacs.org

ESI is a soft ionization technique that is particularly effective for polar and ionic compounds. acs.org For pyrethroids like bifenthrin, ESI has been shown to detect a greater number of these pesticides in positive ionization mode and can offer high sensitivity. acs.orgresearchgate.net However, ESI is also more susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govchromatographyonline.com

APCI is another soft ionization technique that is generally better suited for less polar to non-polar compounds with lower molecular weights. slideshare.netjfda-online.com A key advantage of APCI is that it often results in fewer matrix effects compared to ESI. chromatographyonline.com For pyrethroids, which can undergo extensive fragmentation with other ionization methods, APCI can produce more abundant (quasi)molecular ions, which enhances selectivity when used as the precursor ion in tandem mass spectrometry (MS/MS). nih.gov Some studies have successfully employed a dual ESI and APCI source, allowing for the analysis of a wide range of pesticides, including hydrophobic compounds like bifenthrin, in a single run. chromatographyonline.comspectroscopyonline.com In one such method, bifenthrin was analyzed using the ESI source. chromatographyonline.com

The selection between ESI and APCI is often based on the specific pesticide's properties. While bifenthrin can be analyzed by both, ESI is frequently chosen for its sensitivity, with the understanding that matrix effects must be carefully managed. researchgate.netshimadzu.com

Table 2: Comparison of ESI and APCI for Bifenthrin Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ions are formed from charged droplets in a strong electric field. | Gas-phase ion-molecule reactions are initiated by a corona discharge. slideshare.net |

| Analyte Suitability | More suitable for polar, ionic compounds. acs.org | More suitable for moderately polar to non-polar compounds. slideshare.netjfda-online.com |

| Bifenthrin Analysis | Commonly used; can provide high sensitivity in positive ion mode. researchgate.netshimadzu.com | Can provide softer ionization with abundant molecular ions, beneficial for MS/MS. nih.gov |

| Matrix Effects | More susceptible to ion suppression or enhancement. nih.govchromatographyonline.com | Generally exhibits fewer matrix effects. chromatographyonline.com |

Strategies for Mitigating Matrix Effects in Environmental and Biological Samples

Matrix effects, the alteration of an analytical signal due to co-extracted components from the sample, are a primary challenge in LC-MS/MS analysis. mdpi.com These effects can manifest as ion suppression or enhancement, leading to significant quantification errors. researchgate.net The use of a deuterated internal standard like this compound is a premier strategy for mitigating these effects. spectroscopyonline.comresearchgate.net

This approach, known as an isotope dilution assay, is considered the gold standard for quantitative analysis. nih.govescholarship.org this compound is chemically identical to the target analyte bifenthrin, differing only in isotopic composition. caymanchem.com Consequently, it co-elutes from the LC column and experiences the same matrix-induced ionization suppression or enhancement as the non-labeled bifenthrin. chromatographyonline.comspectroscopyonline.com By adding a known amount of the deuterated standard to the sample prior to analysis and measuring the response ratio of the analyte to the internal standard, any signal variation caused by the matrix is effectively canceled out.

The impact of this strategy is profound. In one study analyzing bifenthrin in a complex medium-chain triglyceride (MCT) oil cannabis tincture, significant ion suppression from the matrix resulted in a recovery of only 29% when an internal standard was not used. chromatographyonline.comspectroscopyonline.com However, by adding Bifenthrin-d5 to both the samples and the calibration standards, the method's accuracy was dramatically improved, achieving a recovery of 101%. spectroscopyonline.com This demonstrates the power of the internal standard to correct for both analyte loss during sample preparation and signal suppression during ionization. chromatographyonline.comspectroscopyonline.com The high precision and accuracy afforded by isotope dilution methods have been shown to yield significantly lower measurement uncertainty compared to external or other internal calibration methods. nih.gov

Table 3: Impact of Bifenthrin-d5 on Analyte Recovery in MCT Oil chromatographyonline.comspectroscopyonline.com

| Analyte | Analysis Condition | Overall Recovery |

|---|---|---|

| Bifenthrin | Without Internal Standard | 29% |

| Bifenthrin | With Bifenthrin-d5 Internal Standard | 101% |

Utilization in Multi-Residue Pesticide Analysis Methodologies

This compound is an invaluable tool in multi-residue pesticide analysis, where dozens or even hundreds of compounds are measured simultaneously. In these complex methods, the likelihood of matrix effects and other analytical variability is high, making the use of isotopically labeled internal standards crucial for accurate quantification. nih.govhpst.cz

Governmental and research laboratories employ this compound in large-scale monitoring programs. For example, the U.S. Geological Survey (USGS) developed a robust method to analyze 183 different agrochemicals in filtered water and suspended sediment. usgs.gov In this method, an internal standard solution containing bifenthrin-d5, along with other deuterated compounds, is added to every sample extract before instrumental analysis to ensure accuracy across a wide range of analyte chemistries and concentrations. usgs.govusgs.gov

Furthermore, this compound is used in the development and certification of reference materials. A certified reference material for pesticides in tomato puree was characterized using isotope dilution mass spectrometry. industry.gov.au Isotopically labelled analogues, including one for bifenthrin, were added to the tomato samples before extraction with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to establish the certified mass fraction values. industry.gov.au Its use extends to the analysis of various commodities, including fish, where it has been incorporated into methods for determining antiparasitic agents. sci-hub.se The inclusion of bifenthrin in commercially available multi-residue pesticide standard kits further underscores its importance as a target analyte in routine food safety and environmental testing. restek.comrestek.com

Environmental Dynamics and Biotransformation Studies Utilizing Isotope Labeled Bifenthrin

Investigations into Environmental Degradation Pathways Using Deuterated Tracers

Isotope-labeled bifenthrin (B131952) is pivotal for elucidating degradation pathways in various environmental compartments, helping to identify and quantify transformation products such as 4'-hydroxy bifenthrin and bifenthrin acid vulcanchem.com. While many studies focus on the parent compound, the use of tracers like (rac-cis)-Z-Bifenthrin-d5 provides a more definitive understanding of these complex processes.

Photolytic degradation, or the breakdown of a chemical by light, is a key factor in the environmental persistence of pesticides. Bifenthrin is generally considered to be stable to photolysis. nih.gov Studies have reported its aqueous photolysis half-life to be extensive, ranging from 276 to 416 days under natural sunlight conditions. orst.eduacs.org However, under artificial light, the half-life can be significantly shorter, with one study noting a half-life of 12 days. herts.ac.uk Another study recorded a photolysis half-life of 121.5 days. nih.gov

On terrestrial surfaces, the nature of the matrix influences photodegradation. A study on spinach leaves found that the rate of bifenthrin's photodegradation decreased as the plant's growth temperature increased from 15°C to 21°C. researchgate.net The researchers proposed a degradation pathway involving ester bond cleavage, decyanation, and removal of the phenyl group, driven primarily by hydroxyl radicals. researchgate.net On impervious surfaces like concrete, the photolytic half-life of bifenthrin is significantly longer than that of other insecticides like fipronil (B1672679). acs.orgacs.org

While these studies provide insight into the mechanisms, the use of deuterated tracers like this compound is crucial for unequivocally tracking the formation of photoproducts in complex environmental matrices. Techniques such as compound-specific isotope analysis (CSIA) have proven valuable for studying other pesticides and offer a powerful tool for future bifenthrin research. nih.gov

Table 1: Photodegradation Half-Life of Bifenthrin in Various Matrices

| Matrix | Condition | Half-Life (t½) | Reference(s) |

| Aqueous | Natural Sunlight | 276 - 416 days | orst.eduacs.org |

| Aqueous | Artificial Light | 12 days | herts.ac.uk |

| Soil Surface | Natural Sunlight | 103.5 - 123.5 days | fao.org |

| Spinach Leaves | Xenon Lamp (Plant growth at 15°C) | ~18.6 hours | researchgate.net |

| Spinach Leaves | Xenon Lamp (Plant growth at 21°C) | ~35.4 hours | researchgate.net |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Bifenthrin is highly stable to abiotic hydrolysis in aquatic environments. Laboratory studies have shown no significant degradation over a 30-day period in water at pH levels of 5, 7, and 9. orst.edu This stability across a wide pH range contributes to its persistence in water columns. nih.govfao.org However, one study reported a much shorter hydrolysis half-life of 13.5 days. nih.gov

The primary degradation pathway for bifenthrin in biotic systems is often initiated by the enzymatic hydrolysis of the ester linkage. daneshyari.com This process, which can occur in both liver and plasma in mammals, is a critical step in the metabolism of the compound. acs.org In human hepatic microsomes, the metabolism of certain pyrethroids is driven entirely by these hydrolytic processes. researchgate.net The use of deuterated bifenthrin allows researchers to trace these hydrolytic pathways and accurately quantify the resulting metabolites in environmental and biological systems.

Microbial activity is a primary driver of bifenthrin degradation in soil and aquatic systems. dtic.mil Isotope-labeled tracers such as (rac-trans)-Bifenthrin-d5 are crucial for studying these biotransformation pathways, enabling the identification of key metabolites like 4'-hydroxy bifenthrin. vulcanchem.com

Several microbial species have been identified that can degrade bifenthrin. The yeast Candida pelliculosa has been shown to completely metabolize bifenthrin within eight days under optimal conditions, using it as a sole carbon source. fao.org The degradation pathway involves the hydrolysis of the carboxylester linkage, followed by the cleavage of the biphenyl (B1667301) structure. fao.org Similarly, bacteria such as Pseudomonas stutzeri and members of the genus Rhodococcus have demonstrated the ability to biodegrade bifenthrin. fao.orgresearchgate.net

The rate of microbial degradation is influenced by environmental conditions and soil type, with aerobic soil half-lives for bifenthrin ranging from approximately 50 to 205 days. fao.org In anaerobic sediment conditions, the half-life can extend from 8 to 16 months. orst.edu Studies using radiolabeled bifenthrin have confirmed that degradation is more rapid in sandy loam soils compared to silt loam or silty clay loam soils. fao.org

Studies on Persistence and Mobility in Diverse Environmental Compartments

The persistence and mobility of bifenthrin are largely dictated by its strong tendency to bind to organic matter and its low solubility in water. herts.ac.ukorst.edu Deuterated tracers have been instrumental in quantifying its movement and partitioning in the environment.

Due to its high affinity for soil particles, bifenthrin has a low potential to leach into groundwater. orst.edu However, it is susceptible to transport into surface waters via runoff, primarily by adhering to eroded soil and sediment particles. orst.edu This is a significant pathway for contamination of aquatic ecosystems, particularly in urban areas with large impervious surfaces like concrete. acs.orgacs.org

A 2024 study that utilized (rac-trans)-Bifenthrin-d5 to measure runoff from concrete surfaces found that the deuterated form exhibited a 40% reduction in leaching compared to its non-deuterated counterpart, an effect attributed to isotopic differences. vulcanchem.com In another study comparing insecticide runoff from concrete, this compound was used as an internal standard to demonstrate that while a greater percentage of fipronil was washed off in initial rain events, bifenthrin was more persistent, with a runoff half-life of 30.1 days compared to 17.2 days for fipronil. acs.orgacs.org In agricultural settings, such as tree nurseries, irrigation practices can significantly impact leaching, with overhead irrigation leading to higher concentrations in runoff compared to drip irrigation. nih.gov

Table 2: Runoff Characteristics of Bifenthrin from Concrete Surfaces

| Parameter | Bifenthrin | Fipronil | Reference(s) |

| Runoff (% of Applied) | |||

| Day 1 (Simulated Rain) | 0.8 ± 0.5 % | 2.1 ± 0.7 % | acs.orgacs.org |

| Total (5 Runoff Events) | 1.0 ± 0.5 % | 2.2 ± 0.7 % | acs.org |

| Runoff Half-Life (DT₅₀) | 30.1 days | 17.2 days | acs.org |

| Distribution in Runoff | |||

| Aqueous Phase | 12.6 ± 2.8 % | 85.1 ± 7.0 % | acs.org |

| Particulate Phase | 87.4 ± 2.8 % | 14.9 ± 7.0 % | acs.org |

Bifenthrin's chemical properties, particularly its high organic carbon-water (B12546825) partitioning coefficient (Koc) of over 100,000, cause it to strongly adsorb to soil and sediment. usgs.gov This behavior governs its distribution in the environment, leading to its accumulation in the solid phase of aquatic systems. nih.gov

The use of deuterated bifenthrin has enabled more precise measurements of this partitioning. A study employing an isotope dilution method with deuterated bifenthrin aimed to determine the "exchangeable pool" of the insecticide in sediments, which represents the bioavailable fraction. nih.gov The results showed that this labile, or easily exchangeable, fraction constituted 28% to 59% of the total bifenthrin present in the tested sediments. nih.gov

Further research using ¹⁴C-labeled bifenthrin investigated its partitioning to different types of organic matter. The study found that the organic carbon-based partition coefficient (Log Koc) was significantly higher in sediment (6.63) than in coarse particulate leaf material (4.86), indicating a stronger binding affinity for sediment. nih.gov This partitioning behavior is critical, as it influences the exposure routes and potential toxicity to different aquatic organisms.

Table 3: Partitioning and Bioavailability of Bifenthrin in Sediments

| Parameter | Value | Method | Reference |

| Soil Sorption Coefficient (Koc) | 131,000 - 302,000 | N/A | orst.edu |

| Log Organic Carbon Partition Coefficient (Log Koc) | 6.63 ± 0.23 | ¹⁴C-bifenthrin tracer | nih.gov |

| Exchangeable (Bioavailable) Pool in Sediment | 28% - 59% | Deuterated bifenthrin isotope dilution | nih.gov |

Metabolic Profiling in Non-Human Organisms for Pathway Elucidation

Metabolic profiling in a range of non-human organisms is fundamental to understanding the biotransformation pathways of bifenthrin. Such studies reveal how different species detoxify this insecticide and provide insights into potential ecological risks.

In aquatic environments, organisms like the water flea Daphnia magna are key indicators of ecotoxicological effects. While specific metabolic studies on Daphnia using this compound are not extensively detailed in the public domain, the toxicity of bifenthrin to these organisms is well-established. caymanchem.com Bifenthrin is known to be toxic to D. magna, with a reported lethal concentration (LC50) of 12.4 µg/L, and it can inhibit their reproduction at concentrations as low as 1 µg/L. caymanchem.com The metabolic processes in aquatic invertebrates generally involve hydrolysis of the ester linkage and oxidation, leading to more water-soluble compounds that are easier to excrete. The use of deuterated bifenthrin is crucial for distinguishing the parent compound from its metabolites in such studies.

Bifenthrin is highly toxic to terrestrial invertebrates, including essential pollinators like bees. orst.edu In plants, bifenthrin is largely non-systemic, meaning it does not readily move from the application site to other parts of the plant. fao.org Metabolic studies in maize, using a 14C-labeled form of bifenthrin, have shown that the parent compound is the major residue component. fao.org However, some metabolism does occur, with key metabolites identified as 4'-hydroxy bifenthrin, biphenyl alcohol, and biphenyl acid. fao.org These studies indicate that ester hydrolysis and oxidation are the primary degradation pathways in plants. nih.gov

| Component | Forage (29 DAT) % TRR | Forage (29 DAT) mg/kg | Stover (79 DAT) % TRR | Stover (79 DAT) mg/kg |

|---|---|---|---|---|

| cis-bifenthrin | 66.92 | 0.78 | 63.57 | 4.45 |

| trans-bifenthrin | 3.57 | 0.042 | 4.27 | 0.30 |

| 4'OH bifenthrin | 10.89 | 0.13 | 8.28 | 0.58 |

Studies in laboratory animals such as rats and mice have been pivotal in characterizing the mammalian metabolism of bifenthrin. fao.orgnih.gov When rats were administered 14C-labeled bifenthrin, the radioactivity was rapidly excreted, primarily in the feces (66-83%) and to a lesser extent in the urine (13-25%). nih.gov The primary metabolic pathway involves the cleavage of the ester bond by carboxylesterases, yielding bifenthrin alcohol and bifenthrin acid. nih.gov

Further biotransformation occurs through oxidation at various points on the molecule. nih.gov One of the major fecal metabolites is 4'-hydroxy-bifenthrin, a product of this oxidative process. nih.gov These hydroxylated metabolites can then be conjugated before excretion. The use of this compound as an internal standard in such studies allows for precise quantification of bifenthrin and its metabolites by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

| Metabolite | Metabolic Process | Excretion Route |

|---|---|---|

| 4'-hydroxy-bifenthrin | Oxidation | Feces |

| Bifenthrin alcohol | Ester Hydrolysis | Urine/Feces |

| Bifenthrin acid | Ester Hydrolysis | Urine/Feces |

Assessment of Bioavailability and Bioaccumulation Potential in Environmental Systems

The environmental fate of bifenthrin is heavily influenced by its bioavailability and potential for bioaccumulation. Bifenthrin has very low solubility in water and a high octanol-water partition coefficient (log Kow = 6.0), indicating a strong tendency to partition into fatty tissues and organic matter. orst.edunih.gov It binds tightly to soil and sediment, which can reduce its bioavailability to some organisms. orst.edu

Despite this, its lipophilic nature gives it a high potential for bioaccumulation in aquatic and terrestrial organisms. Isotope-labeled bifenthrin, like this compound, is used as a performance reference compound in passive sampling devices to determine its concentration in water under various environmental conditions. science.gov Studies have detected bifenthrin in urban creek sediments, highlighting its persistence and potential for accumulation in these ecosystems. orst.edu The ability to accurately measure bifenthrin concentrations using labeled standards is essential for assessing its bioaccumulation factor (BAF) and the associated ecological risks.

Mechanistic Investigations of Pyrethroid Action and Metabolism at the Molecular Level

Studies on Molecular Target Interactions in Relevant Non-Human Biological Systems

Binding to Voltage-Gated Sodium Channels in Insect Nervous Systems

The primary mode of insecticidal action for bifenthrin (B131952), like other pyrethroids, is its interaction with voltage-gated sodium channels (VGSCs) in the nervous systems of insects. medchemexpress.comorst.edut3db.ca These channels are crucial for the generation and propagation of nerve impulses. Bifenthrin binds to the VGSCs and disrupts their normal function by delaying the inactivation (closing) of the channel after a nerve cell is excited. t3db.canih.gov This prolonged opening of the sodium channel leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect. pnas.orgmedchemexpress.com

Research has identified specific binding sites for pyrethroids on the insect sodium channel. Molecular modeling and mutational analyses have proposed the existence of two distinct receptor sites, often referred to as PyR1 and PyR2. pnas.org The interaction is highly dependent on the channel's state, with pyrethroids showing a preference for binding to the open or activated state of the VGSC. pnas.orgnih.gov The high insecticidal efficacy of pyrethroids is believed to result from the simultaneous binding to these two sites, which effectively locks the channel in an open state. pnas.org The development of resistance in some insect populations, known as knockdown resistance (kdr), is frequently linked to genetic mutations at these binding sites, which reduce the channel's sensitivity to the insecticide. rothamsted.ac.uk

Exploration of Secondary Molecular Targets

In some non-human biological systems, bifenthrin has demonstrated effects beyond the sodium channel. For instance, it has been shown to have endocrine-disrupting capabilities in fish, where it or its metabolites can interact with estrogen receptors. nih.govacs.org One of its primary metabolites, 4'-hydroxybifenthrin, is particularly noted for its estrogenic activity. acs.orgresearchgate.net Additionally, some research suggests that pyrethroids might affect ATP-utilizing enzymes (ATPases) and GABA (gamma-aminobutyric acid) receptors, which could represent other secondary pathways of action. mdpi.com

Enzymatic Biotransformation Pathway Elucidation in In Vitro Non-Human Systems

The metabolism of bifenthrin involves several enzymatic pathways that transform the parent compound into more water-soluble metabolites, facilitating its excretion. The primary routes of biotransformation are oxidation, mediated by cytochrome P450 enzymes, and hydrolysis of the central ester bond by esterases.

Role of Cytochrome P450 Enzymes in Oxidative Metabolism

Cytochrome P450 (CYP) monooxygenases play a crucial role in the detoxification of bifenthrin. In vitro studies using liver microsomes from non-human models, such as rats, have demonstrated that the metabolism of bifenthrin is predominantly an oxidative process. nih.govresearchgate.net The primary oxidative metabolite identified is 4'-hydroxybifenthrin, resulting from hydroxylation of the biphenyl (B1667301) ring. acs.orgresearchgate.net

This oxidative pathway is critical, as the resulting metabolites can have different biological activities than the parent compound. For example, the formation of 4'-hydroxybifenthrin is directly linked to the estrogenic effects observed in fish. acs.org The specific CYP isoforms involved can vary between species, with studies in rats identifying CYP1A1, CYP1A2, CYP2C6, CYP2C11, and CYP3A1/2 as active in metabolizing various pyrethroids. nih.gov The efficiency of this metabolic pathway is a key factor in determining the susceptibility of a given species to bifenthrin.

Contribution of Esterases to Hydrolytic Pathways

Hydrolysis of the central ester linkage is a major detoxification pathway for many pyrethroids. researchgate.netinchem.org However, the contribution of carboxylesterases (CES) to the metabolism of bifenthrin appears to be highly variable and species-dependent.

Some studies have found that bifenthrin is relatively resistant to hydrolysis by mammalian esterases. nih.govnih.gov For example, research using rat and human liver microsomes showed that bifenthrin's metabolism was almost exclusively due to oxidative processes, with little to no hydrolytic activity detected in human liver preparations. nih.govnih.gov In contrast, esterase-mediated hydrolysis has been identified as a significant mechanism of resistance in certain arthropods, such as the two-spotted spider mite, Tetranychus urticae. nih.govmdpi.com In a resistant strain of this mite, a 7.2-fold higher rate of bifenthrin hydrolysis was observed compared to a susceptible strain, indicating that enhanced esterase activity is a key detoxification route in this invertebrate. nih.gov Another study noted that bifenthrin was preferably hydrolyzed by the carboxylesterase isoform HCE2 in pooled human liver microsomes, suggesting some level of esterase activity, though it may be less prominent than for other pyrethroids. iaea.org This highlights that while oxidation is the primary metabolic pathway in vertebrates, hydrolysis can be a critical factor in invertebrates.

Table 1: Primary Metabolic Pathways of Bifenthrin in Different In Vitro Systems

| Biological System | Primary Pathway | Key Enzymes | Finding | Reference |

|---|---|---|---|---|

| Rat Liver Microsomes | Oxidation | Cytochrome P450s | Metabolism was solely the result of oxidative processes. | nih.gov |

| Human Liver Microsomes | Oxidation | Cytochrome P450s | Metabolism was solely the result of oxidative processes; No CES-dependent metabolism detected in one study. | nih.govnih.gov |

| Two-spotted Spider Mite (T. urticae) | Hydrolysis | Carboxylesterases | A 7.2-fold higher metabolizing rate was found in a resistant strain, indicating esterase-mediated hydrolysis is a key resistance mechanism. | nih.gov |

Impact of Stereoisomerism on Biological Activity and Metabolic Fate

Bifenthrin is a chiral compound, and its commercial formulation is an isomer-enriched product containing two enantiomers: 1R-cis-bifenthrin and 1S-cis-bifenthrin. acs.org Stereoisomerism plays a critical role in the biological activity and metabolic fate of pyrethroids, as biological systems often interact selectively with different isomers. inchem.orgnyxxb.cn

The insecticidal activity of bifenthrin is highly stereospecific. The interaction with the target voltage-gated sodium channels shows a clear preference for one stereoisomer over another. inchem.org For many pyrethroids, the 1R-isomers are considered the most biologically active. inchem.org

Metabolism and other biological effects can also be enantioselective. Studies in zebrafish embryos have shown that the formation of the estrogenic metabolite 4-hydroxybifenthrin was greater when treated with 1R-cis-bifenthrin compared to the 1S-enantiomer. acs.org However, other research investigating estrogenic potential found that the 1S-cis-bifenthrin enantiomer produced a stronger estrogenic response in both in vitro cell proliferation assays and in vivo assays with Japanese medaka. nih.gov This same study found that the response to 1S-cis-BF was approximately 123 times greater than that of the 1R-enantiomer in medaka. nih.gov These differing results highlight the complexity of enantioselective metabolism and activity, which can vary by species and developmental stage. acs.orgresearchgate.net

Table 2: Enantioselectivity in Biological Effects of Bifenthrin Isomers

| Effect Studied | Organism/System | More Active Enantiomer | Finding | Reference |

|---|---|---|---|---|

| Estrogenic Potential (Cell Proliferation) | Human MCF-7 Cells | 1S-cis-BF | Relative proliferative effect of 74.2% for 1S-cis-BF vs. 20.9% for 1R-cis-BF. | nih.gov |

| Estrogenic Potential (Vitellogenin Induction) | Japanese Medaka (Oryzias latipes) | 1S-cis-BF | Response to 1S-cis-BF was ~123 times greater than to the 1R-enantiomer. | nih.gov |

| Metabolism to 4-hydroxybifenthrin | Zebrafish (Danio rerio) Embryos | 1R-cis-BF | Formation of the metabolite was greater when treated with 1R-cis-BF. | acs.org |

Stereoselective Metabolism and Degradation

The environmental persistence and biological breakdown of cis-bifenthrin are significantly influenced by its stereochemistry. Research has consistently shown that microorganisms and metabolic systems in higher organisms degrade one enantiomer at a different rate than the other.

Microbial degradation in soil and sediment is a key process in the environmental breakdown of bifenthrin. Studies have shown that in field sediments, the (-)-enantiomer of cis-bifenthrin is preferentially degraded by microbes. acs.orgnih.gov This leads to a relative enrichment of the more persistent (+)-enantiomer in the environment. nih.gov Similar enantioselective degradation has been observed for other pyrethroids, such as cis-permethrin, where the 1S-cis enantiomer is preferentially degraded over the 1R-cis form by pesticide-degrading bacteria. researchgate.net The rate and extent of this enantioselectivity can vary depending on environmental conditions like pH and the specific microbial communities present. mdpi.com

In vertebrate organisms, metabolism is also highly stereoselective, primarily driven by cytochrome P450 (CYP450) enzymes. researchgate.net In zebrafish embryos, the metabolism of bifenthrin to its more estrogenic metabolite, 4-hydroxybifenthrin (4-OH-BF), is enantioselective. acs.org The formation of this metabolite was found to be greater when the embryos were treated with 1R-cis-bifenthrin compared to the 1S-enantiomer. acs.org This process appears to be species-specific, as the same metabolites were not observed in Japanese medaka embryos. acs.org Furthermore, co-exposure to heavy metals like cadmium can alter the enantioselective metabolism, leading to an increased accumulation of the more active 1R-enantiomer in zebrafish. researchgate.net In rat and human hepatic microsomes, the metabolism of bifenthrin has been shown to be a result of oxidative processes, with clearance rates being significantly higher in rat microsomes. researchgate.net

The differential metabolism rates can lead to the stereoselective accumulation of specific enantiomers in organisms. For instance, studies in the amphibian Xenopus laevis showed that the 1R-cis-bifenthrin enantiomer has a higher affinity for bioaccumulation than the S-cis-enantiomer. nih.gov

Table 1: Research Findings on Stereoselective Metabolism and Degradation of cis-Bifenthrin

| Organism/System | Enantiomer Preferentially Degraded/Metabolized | Key Findings |

| Field Sediment Microbes | (-)-cis-Bifenthrin | Preferential degradation of the (-) enantiomer leads to the relative enrichment of the (+) enantiomer. acs.orgnih.gov |

| Pesticide-Degrading Bacteria | 1S-cis enantiomer | The trans diastereomer of permethrin (B1679614) was degraded faster than the cis, and the 1S-cis enantiomer was preferred over the 1R-cis. researchgate.net |

| Zebrafish (Danio rerio) | 1S-cis-Bifenthrin (faster clearance) | 1R-cis-BF is metabolized more readily to 4-OH-BF. acs.org Co-exposure with metals can increase the accumulation of the 1R-enantiomer. researchgate.net |

| Amphibian (Xenopus laevis) | S-cis-Bifenthrin (less bioaccumulative) | R-cis-BF showed a higher affinity for accumulation in the organism. nih.gov |

| Rat and Human Hepatic Microsomes | N/A (Oxidative Metabolism) | Metabolism occurs via oxidative pathways, with intrinsic clearance being 5- to 15-fold greater in rat microsomes than in human ones. researchgate.net |

Differential Interactions with Biological Targets

The primary mode of action for pyrethroid insecticides, including bifenthrin, is the disruption of voltage-gated sodium channels in the nervous systems of both insects and non-target organisms. inchem.orgnih.govacs.org This interaction is highly stereospecific, meaning the different enantiomers of cis-bifenthrin bind to the sodium channel with varying affinities, leading to significant differences in neurotoxicity. inchem.org

The 1R-cis enantiomer is consistently reported as the more toxic form to many aquatic invertebrates. researchgate.netoup.com For example, the 1R-cis enantiomer of cis-bifenthrin was found to be the only one showing significant toxicity to the water flea Ceriodaphnia dubia. researchgate.net In another study, the (+)-enantiomer of cis-bifenthrin was approximately 20 times more toxic to Ceriodaphnia dubia and Daphnia magna than the (–) form. acs.org Similarly, for fish, the (-)-bifenthrin enantiomer showed greater toxicity to carp (B13450389) and tilapia than the (+)-bifenthrin enantiomer. jfda-online.com This highlights that the insecticidal activity and the acute toxicity to non-target aquatic organisms are primarily attributed to a specific enantiomer. nih.gov

Interestingly, this pattern of toxicity can be reversed between target and non-target organisms or in different types of toxicity tests. While the 1R-cis-bifenthrin is more acutely toxic to insects and aquatic invertebrates, the 1S-cis-bifenthrin has been shown to exhibit greater cytotoxicity and endocrine-disrupting effects in mammalian cell lines. researchgate.netnih.gov

Beyond neurotoxicity, bifenthrin enantiomers interact differently with other biological targets, particularly those related to the endocrine system.

Estrogenic Effects: In human breast carcinoma (MCF-7) cells, 1S-cis-bifenthrin showed a significantly higher estrogenic potential than 1R-cis-bifenthrin. orst.edu Both isomers were found to induce vitellogenin (an egg production protein) in Japanese medaka, indicating endocrine disruption. orst.edu

Pregnane X Receptor (PXR) Activation: In a human hepatoma (HepG2) cell line, 1S-cis-bifenthrin was found to be more potent in activating the PXR, a key regulator of lipid metabolism. nih.gov This enantiomer showed a much better binding affinity with PXR and was primarily responsible for inducing triglyceride accumulation in the cells. nih.gov

Oxidative Stress: The 1S-cis-bifenthrin enantiomer was observed to induce greater oxidative stress in rat pheochromocytoma (PC12) cells compared to the 1R-cis-bifenthrin form, suggesting that oxidative damage contributes to its enantioselective cytotoxicity. nih.gov

Table 2: Differential Interactions of cis-Bifenthrin Enantiomers with Biological Targets

| Biological Target | Organism/Cell Line | More Active/Toxic Enantiomer | Effect |

| Voltage-Gated Sodium Channel | Aquatic Invertebrates (Ceriodaphnia dubia, Daphnia magna) | 1R-cis / (+) enantiomer | Higher acute toxicity; the primary contributor to neurotoxicity. acs.orgresearchgate.net |

| Voltage-Gated Sodium Channel | Fish (Cyprinus carpio, Tilapia spp.) | (-)-bifenthrin | Higher acute toxicity (LC50). jfda-online.com |

| Cytotoxicity | Human Amnion Epithelial (FL) Cells | 1S-cis-Bifenthrin | Greater toxic effects on cell proliferation. researchgate.net |

| Oxidative Stress Induction | Rat Pheochromocytoma (PC12) Cells | 1S-cis-Bifenthrin | Greater induction of reactive oxygen species and cellular damage. nih.gov |

| Estrogen Receptor | Human Breast Carcinoma (MCF-7) Cells | 1S-cis-Bifenthrin | Higher estrogenic potential and proliferative effect. orst.edu |

| Pregnane X Receptor (PXR) | Human Hepatoma (HepG2) Cells | 1S-cis-Bifenthrin | Stronger binding affinity and activation, leading to lipid accumulation. nih.gov |

Quality Control and Reference Material Applications in Scientific Research

Role in Method Validation and Inter-Laboratory Proficiency Testing

The primary role of (rac-cis)-Z-Bifenthrin-d5 in analytical science is as an internal standard for the quantification of bifenthrin (B131952) in various environmental matrices. caymanchem.com Its physical and chemical properties are nearly identical to the native bifenthrin, but its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished by mass spectrometric detectors. This characteristic is fundamental to its application in method validation.

During the validation of analytical methods, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration at the beginning of the analytical process. caymanchem.comeuropa.eu This allows chemists to accurately quantify the native bifenthrin by correcting for any loss of the analyte that may occur during sample preparation, extraction, and analysis. The use of an isotopically labeled internal standard is considered a best practice for achieving the highest level of accuracy and precision. europa.eu

Inter-laboratory proficiency testing is another area where this compound plays a vital, albeit often behind-the-scenes, role. Proficiency tests are designed to assess the performance of different laboratories in analyzing the same sample. While the test samples provided to participating laboratories contain the native bifenthrin, the analytical methods used by these laboratories to generate their results often rely on this compound as an internal standard to ensure the accuracy of their measurements. For instance, in proficiency tests for pesticides in water, which may include bifenthrin, the use of such internal standards is crucial for laboratories to achieve reliable results that can be compared against a consensus value.

The data below illustrates the typical validation parameters that are assessed using an internal standard like this compound during the development of a new analytical method for bifenthrin.

Table 1: Key Method Validation Parameters Influenced by the Use of this compound

| Parameter | Description | Role of this compound |

| Accuracy | The closeness of a measured value to a standard or known value. | Corrects for analyte loss during sample processing, leading to a more accurate final concentration. |

| Precision | The closeness of two or more measurements to each other. | Minimizes the impact of variations in sample preparation and instrument response, improving the reproducibility of results. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | The consistent response of the internal standard across a range of concentrations helps to establish a reliable calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | By improving the signal-to-noise ratio and compensating for matrix effects, it can help to lower the LOQ. |

| Matrix Effects | The alteration of an analytical signal by the presence of interfering components in the sample matrix. | As the internal standard is affected by matrix effects in a similar way to the native analyte, it allows for effective compensation. |

Utilization as a Certified Reference Material for Trace Analysis

This compound is commercially available as a Certified Reference Material (CRM). lgcstandards.com CRMs are "gold standard" materials for which one or more property values are certified by a metrologically valid procedure, accompanied by an uncertainty at a stated level of confidence. fao.org The availability of this compound as a CRM is critical for laboratories conducting trace analysis of bifenthrin in environmental samples.

The certification of this compound involves rigorous testing to confirm its identity and purity. For example, suppliers like LGC Standards provide this compound with a specified purity, often greater than 95%, as determined by techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com A certificate of analysis accompanies the CRM, providing essential information for the end-user, such as the compound's molecular formula, molecular weight, and storage conditions.

In trace analysis, where the concentrations of analytes can be extremely low (in the parts-per-billion or even parts-per-trillion range), the use of a CRM like this compound is essential for several reasons:

Calibration of analytical instruments: It is used to prepare accurate calibration standards to quantify the native bifenthrin.

Quality control: It is used in quality control samples to monitor the performance of the analytical method over time.

Method validation: As discussed in the previous section, it is a key component in validating the accuracy and precision of analytical methods.

The table below provides an overview of the key properties of this compound as a certified reference material.

Table 2: Properties of this compound as a Certified Reference Material

| Property | Value/Information | Reference |

| Chemical Name | This compound | lgcstandards.com |

| Molecular Formula | C₂₃H₁₇D₅ClF₃O₂ | lgcstandards.comcymitquimica.com |

| Molecular Weight | 427.9 g/mol | lgcstandards.comcymitquimica.com |

| CAS Number | 82657-04-3 (alternate) | lgcstandards.com |

| Purity | >95% (as specified by supplier) | lgcstandards.com |

| Product Type | Stable Isotope Labeled | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Contribution to Standardization and Harmonization in Environmental Monitoring and Research

The use of this compound as a certified reference material and internal standard makes a significant contribution to the standardization and harmonization of environmental monitoring and research. Standardization in this context refers to the use of uniform methods and reference materials to ensure that analytical results are reliable and comparable, regardless of where or when they were generated. Harmonization is the process of making different analytical methods and procedures compatible so that their results can be compared.

By providing a common reference point, this compound helps to ensure that a laboratory in one country can produce results for bifenthrin contamination in a water sample that are comparable to those from a laboratory in another country. This is crucial for:

Global and regional environmental assessments: To accurately assess the extent of pollution and its trends over time.

Regulatory compliance: To ensure that environmental quality standards for pesticides like bifenthrin are being met.

Scientific research: To allow for the meaningful comparison of data from different studies, leading to a more robust understanding of the environmental fate and effects of bifenthrin.

A concrete example of its application in standardizing environmental monitoring is its inclusion in methods developed by government agencies. The U.S. Geological Survey (USGS), for instance, has developed an analytical procedure for the determination of pesticides in filtered water and suspended sediment that lists bifenthrin-d5 as an internal standard. usgs.gov The use of such standardized methods, which incorporate isotopically labeled internal standards, is essential for the reliability of national-scale water quality monitoring programs.

Emerging Research Perspectives and Methodological Advancements

Novel Applications of Deuterated Pyrethroids in Environmental Forensics and Source Apportionment

Deuterated pyrethroids like (rac-cis)-Z-Bifenthrin-d5 are indispensable tools in environmental forensics, a field focused on identifying the source, fate, and transport of contaminants. Their primary role is as internal standards in isotope dilution mass spectrometry, which allows for the precise quantification of their non-deuterated counterparts in complex environmental matrices such as soil, water, and sediment. nih.gov

A significant application is in Compound-Specific Stable Isotope Analysis (CSIA), which examines the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C) in pollutants. mdpi.com This technique can effectively trace the origins of pyrethroid contamination, distinguishing between different manufacturing batches or identifying point versus non-point sources. mdpi.com As pyrethroids undergo degradation in the environment, the resulting isotope fractionation patterns can be tracked. Research has shown that microbial degradation is a dominant elimination pathway for pyrethroids in soil, leading to significant stable carbon isotope fractionation for certain compounds. nih.gov

Furthermore, CSIA, facilitated by the use of deuterated standards for accurate quantification, has been developed to estimate the bioavailability of pyrethroids in soil. nih.gov By measuring the stable carbon isotope ratios during degradation, researchers can create a dynamic and quantitative picture of how much of the compound is available to interact with organisms. nih.gov This approach provides a powerful alternative to traditional methods for assessing the environmental risk of pyrethroid residues. nih.gov

Table 1: Applications of Stable Isotope Analysis in Pyrethroid Research

| Application | Technique | Findings/Significance | Reference |

|---|---|---|---|

| Bioavailability Assessment | Compound-Specific Stable Isotope Analysis (CSIA) | Developed a new method to estimate the bioavailability of pyrethroids in soil by observing stable carbon isotope fractionation during microbial degradation. | nih.gov |

| Pollutant Source Tracking | Compound-Specific Stable Isotope Analysis (CSIA) | Enables the identification of pollutant sources (point vs. non-point) by analyzing the stable isotope compositions of pesticide residues. | mdpi.com |

| Food Authenticity | Stable Isotope Ratio Analysis (SIRA) | Isotopic patterns can be used to trace the geographical origin of products, a principle applicable to tracking environmental contaminants. | nih.gov |

Advancements in Chiral Separation and Stable Isotope Ratio Analysis (SIRA) for Pyrethroids

Many pyrethroids, including bifenthrin (B131952), are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different toxicities and degradation rates in the environment. frontiersin.org The analysis of the enantiomeric fraction (EF) is therefore crucial for accurate risk assessment.

Advancements in chiral separation techniques have been pivotal. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as the Pirkle type 1-A column, has been systematically studied to separate the enantiomers of various pyrethroids. nih.gov Gas chromatography (GC) has also proven excellent for the chiral separation of pyrethroic acids, often using cyclodextrin (B1172386) derivatives as chiral selectors. nih.gov These methods allow for the isolation and quantification of individual enantiomers, providing critical insights into their environmental behavior and toxicity. mdpi.com

Simultaneously, Stable Isotope Ratio Analysis (SIRA) has emerged as a powerful tool for tracing the sources and degradation pathways of organic pollutants. foodforensics.co.uk SIRA measures the ratio of heavy to light stable isotopes (e.g., ¹³C to ¹²C), which can change predictably during chemical and biological processes. foodforensics.co.uk Combining enantiomer-specific analysis with SIRA offers a multi-dimensional approach to environmental investigation. For example, a change in the enantiomeric fraction of a pyrethroid can indicate microbial degradation, while the stable isotope signature can provide clues about the original source of the contamination. nih.gov

Table 2: Techniques for Chiral Separation of Pyrethroids

| Technique | Chiral Selector/Column | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Pirkle type 1-A chiral-phase column | Systematic separation of pyrethroid enantiomers with various acid and alcohol moieties. | nih.gov |

| Gas Chromatography (GC) | Cyclodextrin derivatives | Excellent for chiral separation of pyrethroic acids, with β-cyclodextrin showing broad applicability. | nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrin derivatives | Used alongside GC and HPLC for the chromatographic separation of pyrethroid diastereomers and enantiomers. | researchgate.net |

Integration with Multi-Omics Approaches for Comprehensive Xenobiotic Studies

The study of how foreign compounds (xenobiotics) like pyrethroids affect biological systems is increasingly moving towards a holistic, multi-omics approach. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular response to xenobiotic exposure. researchgate.netbmbreports.org

Metabolomics, the large-scale study of small molecules or metabolites, is particularly powerful for understanding the fate and effects of xenobiotics. nih.gov The use of deuterated compounds, such as this compound, is highly advantageous in these studies. nih.gov When introduced into a biological system, the labeled standard acts as a tracer, allowing for the unambiguous identification and validation of its metabolites by mass spectrometry against a complex background of endogenous molecules. nih.gov

This integration allows researchers to connect changes in the metabolome directly to alterations at the genetic and protein levels. researchgate.net For instance, exposure to a pyrethroid might upregulate genes (identified by transcriptomics) that code for specific detoxifying enzymes (identified by proteomics), which in turn produce a specific profile of metabolites (identified by metabolomics using a deuterated standard). This comprehensive approach can reveal novel metabolic pathways, identify biomarkers of exposure, and elucidate mechanisms of toxicity. nih.govnih.gov The gut microbiome also plays a critical role in xenobiotic metabolism, and multi-omics can help decipher the complex interactions between pesticides, gut microbes, and host health. nih.gov

Development of High-Throughput Screening Methods Incorporating Deuterated Standards

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity or toxicity. As the demand for chemical safety testing grows, HTS methods are being developed for pesticides. For example, HTS assays have been validated to assess the spatial repellency and vapor toxicity of compounds like permethrin (B1679614) against mosquitoes. nih.gov

In any HTS workflow, especially those involving complex environmental or biological samples, accuracy and reliability are paramount. Deuterated internal standards are critical for achieving this. They are added to samples at the beginning of the analytical process to correct for variability in sample preparation, extraction efficiency, and instrument response. researchgate.net

The development of HTS methods based on liquid chromatography-high resolution mass spectrometry (LC-HRMS) for the simultaneous screening of many different compounds heavily relies on the use of deuterated internal standards to ensure quantification is accurate and matrix effects are minimized. researchgate.net Therefore, as HTS methods for pyrethroids are refined, the incorporation of standards like this compound will be essential for generating the high-quality, reproducible data needed for regulatory decision-making and risk assessment. nih.gov

Q & A

How is (rac-cis)-Z-Bifenthrin-d5 synthesized to ensure high isotopic purity, and what steps are critical for minimizing non-deuterated contamination?

Level : Basic

Methodological Answer :

- Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) in a controlled environment to replace hydrogen atoms at specific positions. For pyrethroids like bifenthrin, deuteration typically targets methyl or phenyl groups .

- Purification : Employ reverse-phase HPLC with deuterated solvent systems to separate non-deuterated impurities. Confirm purity via high-resolution mass spectrometry (HRMS) to verify the +5 Da mass shift .

- Validation : Nuclear magnetic resonance (¹H-NMR and ²H-NMR) identifies residual proton signals, ensuring ≥98% isotopic enrichment. Quantify impurities using calibration curves with non-deuterated bifenthrin as a reference .

What analytical techniques are most effective for validating the structural and isotopic integrity of this compound?

Level : Basic

Methodological Answer :

- Chromatography : Compare retention times using GC-MS or LC-MS/MS against non-deuterated bifenthrin to confirm identical chemical behavior except for mass differences .

- Mass Spectrometry : HRMS detects the exact mass shift (e.g., m/z 433 → 438 for d5). Monitor fragment ions (e.g., m/z 181 → 186) to confirm deuterium placement .